Nanangenine D

Beschreibung

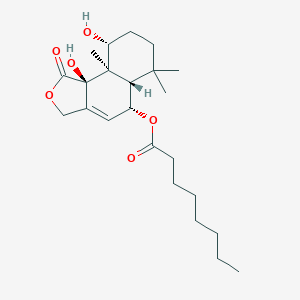

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C23H36O6 |

|---|---|

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] octanoate |

InChI |

InChI=1S/C23H36O6/c1-5-6-7-8-9-10-18(25)29-16-13-15-14-28-20(26)23(15,27)22(4)17(24)11-12-21(2,3)19(16)22/h13,16-17,19,24,27H,5-12,14H2,1-4H3/t16-,17-,19+,22+,23+/m1/s1 |

InChI-Schlüssel |

GQVCMEYOBHGNQB-WETGYZRLSA-N |

Isomerische SMILES |

CCCCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O |

Kanonische SMILES |

CCCCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Nanangenine D: Discovery, Origin, and Characterization from Aspergillus nanangensis

This whitepaper provides a comprehensive technical overview of this compound, a drimane sesquiterpenoid natural product. It details the discovery of its fungal origin, experimental procedures for its isolation and characterization, and presents its known physicochemical data. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential biological activities of this class of compounds.

Discovery and Origin

This compound is a member of the nanangenine family of drimane sesquiterpenoids, which were first isolated from a novel species of fungus, Aspergillus nanangensis. This fungus was discovered during a soil survey in the Kingaroy District of the South Burnett region of South East Queensland, Australia[1]. The strain exhibited unique morphological and chemotaxonomic characteristics that distinguished it from other known Aspergillus species[1]. The nanangenines, including this compound, were identified as the dominant secondary metabolites produced by this fungus when cultivated on grain-based media[1].

Experimental Protocols

The following sections detail the methodologies for the cultivation of Aspergillus nanangensis, and the subsequent extraction, isolation, and structural elucidation of this compound. These protocols are based on the original discovery literature and general practices for natural product chemistry[1][2][3][4].

Fungal Cultivation and Fermentation

Aspergillus nanangensis was cultivated on solid grain media to optimize the production of nanangenines.

-

Media Preparation : Jasmine rice or pearl barley were used as the solid substrate. The grains were weighed into fermentation flasks and autoclaved to ensure sterility[1].

-

Inoculation : A spore suspension of Aspergillus nanangensis was prepared from a mature culture grown on a suitable agar medium. The sterile grain medium was inoculated with this spore suspension under aseptic conditions[2].

-

Incubation : The inoculated flasks were incubated at room temperature for a period of 21 days, allowing for confluent mycelial growth over the grain[1].

Extraction and Isolation of this compound

Following incubation, the fungal biomass and grain medium were subjected to a multi-step extraction and purification process to isolate this compound.

-

Extraction : The entire contents of the fermentation flasks were extracted with acetone. The resulting acetone extract was filtered and concentrated under reduced pressure to yield an aqueous residue[1].

-

Solvent Partitioning : The aqueous residue was then partitioned with ethyl acetate (EtOAc). The EtOAc fraction, containing the less polar secondary metabolites, was collected and concentrated. This extract was further defatted by partitioning with hexane to remove lipids[1].

-

Chromatographic Purification : The defatted EtOAc extract was subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC) for the separation of individual nanangenines. A gradient elution system with solvents such as acetonitrile and water is typically employed for such separations[1][5]. Fractions corresponding to this compound were collected based on their retention time and UV-Vis absorption profile[1].

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of this compound[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, were conducted to establish the connectivity of atoms within the molecule and to assign the proton and carbon chemical shifts[6][7].

-

Single-Crystal X-ray Diffraction : The absolute stereochemistry of related nanangenines was determined by single-crystal X-ray diffraction analysis, which provided a definitive 3D structure. The stereochemistry of this compound was assigned by spectroscopic comparison to these compounds[1].

Data Presentation

The quantitative data for this compound, primarily its spectroscopic characteristics, are summarized below.

| Data Type | Value |

| Molecular Formula | C₂₃H₃₄O₅ |

| HR-ESI-MS | m/z [M+Na]⁺ (exact mass and calculated value to be inserted from primary data) |

| ¹H NMR | A comprehensive list of chemical shifts (δ in ppm), multiplicities, and coupling constants (J in Hz) for all proton signals would be presented here based on the primary literature. |

| ¹³C NMR | A complete list of carbon chemical shifts (δ in ppm) would be presented here based on the primary literature. |

Note: Specific numerical values for HR-ESI-MS and detailed NMR assignments are found in the supplementary information of the primary publication by Lacey et al., 2019.[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the discovery of this compound and its proposed biosynthetic origin.

Biological Activity and Signaling Pathways

To date, the primary publication on nanangenines, including this compound, focused on their discovery, isolation, and structural characterization[1]. While the compounds were assayed for in vitro activity against bacteria, fungi, mammalian cells, and plants, the specific results for this compound have not been detailed in subsequent publications[1].

There is currently no published information regarding the specific mechanism of action or any signaling pathways modulated by this compound. However, other drimane sesquiterpenoids isolated from various Aspergillus species have demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines[8][9][10]. For instance, asperflavinoid A from Aspergillus flavipes showed inhibitory effects on HepG2 and MKN-45 cell lines[9]. Another study on drimane-type sesquiterpenoids from an earwig-associated Aspergillus sp. reported moderate cytotoxicity against the human myelogenous leukemia cell line K562 for one of the new compounds. These findings suggest that this compound and its analogs could be of interest for further investigation into their potential cytotoxic and other pharmacological effects.

Conclusion

This compound is a structurally interesting drimane sesquiterpenoid produced by the novel Australian fungus, Aspergillus nanangensis. Its discovery highlights the rich chemical diversity present in underexplored microbial habitats. While its structure has been fully elucidated, its biological activity profile remains largely unexplored. Future research should focus on the comprehensive biological screening of this compound to uncover any potential therapeutic applications. Furthermore, elucidation of the specific enzymes involved in the nanangenine biosynthetic pathway could enable synthetic biology approaches for the production of novel drimane sesquiterpenoid derivatives.

References

- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saspublishers.com [saspublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. ijarset.com [ijarset.com]

- 5. Isolation and purification of deoxyribonucleosides from 90% 13C-enriched DNA of algal cells and their characterization by 1H and 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drimane sesquiterpenoids from the Aspergillus oryzae QXPC-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an NMR microprobe procedure for high-throughput environmental metabolomics of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ACG Publications - Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 [acgpubs.org]

- 10. [PDF] Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 | Semantic Scholar [semanticscholar.org]

The Antimicrobial Potential of Nanangenine D: A Technical Overview Based on Drimane Sesquiterpenoids

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Nanangenine D, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, belongs to a class of natural products known for a wide range of biological activities. While direct antimicrobial data for this compound is not yet available in published literature, the extensive body of research on related drimane sesquiterpenoids provides a strong indication of its potential as an antibacterial and antifungal agent. This technical guide summarizes the known antimicrobial activities of structurally similar drimane sesquiterpenoids, details the experimental protocols for their evaluation, and illustrates the proposed mechanisms of action.

Introduction to this compound and Drimane Sesquiterpenoids

Nanangenines are a family of drimane sesquiterpenoids, which are C15 isoprenoids characterized by a bicyclic drimane skeleton. These compounds are produced by various organisms, including plants, fungi, and marine life, and have been shown to possess diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties[1][2]. The emergence of drug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, and the drimane sesquiterpenoid scaffold represents a promising starting point for drug discovery.

Biological Activity of Drimane Sesquiterpenoids Against Bacteria

While specific data for this compound is pending, several drimane sesquiterpenoids have demonstrated notable antibacterial activity. Polygodial, a well-studied drimane sesquiterpenoid, has shown activity against both Gram-positive and Gram-negative bacteria[3][4]. Other drimane sesquiterpenoids isolated from various natural sources have also exhibited inhibitory effects against clinically relevant pathogens[2].

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for representative drimane sesquiterpenoids against various bacterial strains. This data provides a baseline for the potential efficacy of this compound.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Polygodial | Escherichia coli | 16 - 64 | 32 - 64 | [3][4] |

| Polygodial | Klebsiella pneumoniae | 32 | 16 | [4] |

| Polygodial | Salmonella typhi | 64 | 64 | [3] |

| Polygodial | Enterococcus avium | 16 | 8 | [4] |

| Ustusoic Acid B (in combination with stromemycin) | Enterococcus faecium (vancomycin-resistant) | - | - | [2] |

| Ustusoic Acid B (in combination with stromemycin) | Staphylococcus aureus (multidrug-resistant) | - | - | [2] |

Biological Activity of Drimane Sesquiterpenoids Against Fungi

The antifungal activity of drimane sesquiterpenoids is well-documented, with several members of this class exhibiting potent activity against a broad spectrum of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus[5][6]. Drimenol, for instance, has been identified as a broad-spectrum fungicidal agent[5][6].

Quantitative Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Lethal Concentration 50 (LC₅₀) values for key drimane sesquiterpenoids against various fungal pathogens. These values highlight the potential of this compound class in antifungal drug development.

| Compound | Fungal Strain | MIC (µg/mL) | LC₅₀ (µg/mL) | Reference |

| Drimenol | Candida albicans | 4 - 50 | - | [5] |

| Drimenol | Fluconazole-resistant C. albicans | 50 | - | [5] |

| Drimenol | Candida glabrata | 8 - 16 | - | [5] |

| Drimenol | Candida krusei | 16 | - | [5] |

| Drimenol | Candida parapsilosis | 8 | - | [5] |

| Drimenol | Cryptococcus neoformans | 4 - 8 | - | [5] |

| Drimenol | Aspergillus fumigatus | 16 | - | [5] |

| Polygodial | Gaeumannomyces graminis var. tritici | - | 7 | [7] |

| Isodrimeninol | Gaeumannomyces graminis var. tritici | - | 9.5 | [7] |

| 3β-hydroxydrimendiol | Candida albicans | <15 | - | [8] |

| 3β-hydroxydrimendiol | Candida krusei | <15 | - | [8] |

| 3β-hydroxydrimendiol | Candida parapsilosis | <15 | - | [8] |

Experimental Protocols

The evaluation of the antimicrobial activity of drimane sesquiterpenoids typically involves standardized methodologies to ensure reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted protocol for determining the MIC of antimicrobial agents[5].

Workflow:

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Steps:

-

Preparation of Test Compound: A stock solution of the drimane sesquiterpenoid is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculation: The microtiter plates containing the serially diluted compound are inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35°C for 24-48 hours for bacteria, 30-35°C for 24-72 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanisms of Action

The antimicrobial activity of drimane sesquiterpenoids is believed to stem from their ability to disrupt cellular structures and interfere with essential metabolic pathways.

Fungal Cell Wall and Membrane Disruption

One of the proposed mechanisms of antifungal action for drimane sesquiterpenoids like drimenol is the disruption of the fungal cell wall and membrane integrity[5]. At high concentrations, these compounds can cause physical damage to the cell envelope, leading to cell lysis.

Caption: Hypothesized disruption of the fungal cell wall and membrane by drimane sesquiterpenoids.

Inhibition of Ergosterol Biosynthesis

Another potential antifungal mechanism involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane[8]. In silico studies suggest that some drimane sesquiterpenoids can bind to and inhibit lanosterol 14α-demethylase, a critical enzyme in this pathway.

Caption: Proposed inhibition of lanosterol 14α-demethylase by drimane sesquiterpenoids.

Conclusion and Future Directions

The available evidence on drimane sesquiterpenoids strongly suggests that this compound holds significant potential as a novel antibacterial and antifungal agent. The broad-spectrum activity and fungicidal nature observed for related compounds warrant the prioritization of this compound for antimicrobial screening. Future research should focus on the isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to determine its specific antimicrobial profile and to elucidate its precise mechanism of action. Such studies will be crucial in assessing its therapeutic potential and for guiding the development of new antimicrobial drugs based on the drimane sesquiterpenoid scaffold.

References

- 1. Frontiers | Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Secondary Metabolite Profile of Aspergillus nanangensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the secondary metabolite profile of the novel Australian fungus, Aspergillus nanangensis. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the known bioactive compounds, their biosynthesis, and the methodologies for their study.

Introduction to Aspergillus nanangensis and its Secondary Metabolites

Aspergillus nanangensis is a recently identified fungal species that has been shown to produce a unique array of novel bioactive secondary metabolites.[1][2] These compounds have garnered scientific interest due to their potential therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and anticancer properties.[1][2] The secondary metabolite profile of A. nanangensis is primarily characterized by two distinct classes of compounds: drimane sesquiterpenoids and a novel benzazepine alkaloid.

Quantitative Data on Secondary Metabolite Production

While the existing literature provides extensive details on the isolation and structural elucidation of secondary metabolites from Aspergillus nanangensis, specific quantitative yield data from fermentations of the wild-type organism is not extensively reported. The primary focus of the initial studies has been on the discovery and characterization of these novel compounds. However, heterologous expression systems have been developed to produce some of these metabolites, and while exact yields are not always provided, the relative production can be inferred from analytical data presented in the research.

Table 1: Key Secondary Metabolites from Aspergillus nanangensis

| Compound Class | Compound Name | Molecular Formula | Key Bioactivities | Reference |

| Drimane Sesquiterpenoids | Nanangenines (a family of 7 new and 3 known compounds) | Varied | Anticancer | [Lacey et al., 2019] |

| Benzazepine Alkaloid | Nanangelenin A | C₂₅H₂₇N₃O₅ | Not yet reported | [Li et al., 2020] |

| Benzazepine Alkaloid (Intermediate) | Nanangelenin B | Not specified | Biosynthetic precursor | [Li et al., 2020] |

| Benzazepine Alkaloid (Intermediate) | Nanangelenin C | Not specified | Biosynthetic precursor | [Li et al., 2020] |

| Benzazepine Alkaloid (Intermediate) | Nanangelenin D | Not specified | Biosynthetic precursor | [Li et al., 2020] |

| Benzazepine Alkaloid (Intermediate) | Nanangelenin E | Not specified | Biosynthetic precursor | [Li et al., 2020] |

| Benzazepine Alkaloid (Intermediate) | Nanangelenin F | Not specified | Biosynthetic precursor | [Li et al., 2020] |

Biosynthesis of Nanangelenin A

The biosynthesis of nanangelenin A, a novel benzazepine alkaloid, has been elucidated through genomic and retrobiosynthetic analyses.[1][3] The process is governed by a dedicated biosynthetic gene cluster (BGC), designated as the nan cluster. This cluster encodes a suite of enzymes responsible for the stepwise construction of the complex nanangelenin A scaffold from primary metabolites.

The key enzyme in this pathway is a nonribosomal peptide synthetase (NRPS) named NanA.[1][3] This multi-domain enzyme is responsible for the selective incorporation of two key precursors: anthranilic acid and L-kynurenine. L-kynurenine is supplied through the action of another enzyme in the cluster, NanC, which is an indoleamine-2,3-dioxygenase that converts L-tryptophan. The subsequent steps in the pathway involve a series of enzymatic modifications, including prenylation, acetylation, and oxidation, carried out by other enzymes encoded in the nan cluster (NanB, NanD, NanE, and NanF).

Experimental Protocols

The following sections outline the general methodologies for the cultivation of Aspergillus nanangensis and the extraction and analysis of its secondary metabolites, based on the available literature. For detailed, step-by-step protocols, it is highly recommended to consult the supplementary information of the primary research articles.

Fungal Cultivation

-

Strain: Aspergillus nanangensis (e.g., strain MST-FP2251).

-

Media: The fungus can be cultivated on various solid and liquid media to promote the production of secondary metabolites. Commonly used media include:

-

Solid Media: Czapek Yeast Autolysate agar (CYA), Malt Extract Agar (MEA), and Oatmeal Agar (OA).

-

Liquid Media: Yeast Extract Sucrose (YES) broth or custom fermentation media optimized for secondary metabolite production.

-

-

Incubation Conditions: Cultures are typically incubated at 25-28°C for a period of 7 to 21 days in the dark to allow for sufficient growth and metabolite accumulation.

Extraction of Secondary Metabolites

-

Solid-State Fermentation:

-

The fungal culture grown on solid media is harvested and diced.

-

The diced agar is extracted with a suitable organic solvent, such as ethyl acetate (EtOAc), often multiple times to ensure complete extraction.

-

The organic extracts are combined, dried (e.g., over anhydrous sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

-

-

Liquid-State Fermentation:

-

The fungal mycelium is separated from the culture broth by filtration.

-

The mycelium can be extracted separately with a solvent like acetone or methanol.

-

The culture filtrate is typically extracted with an immiscible organic solvent such as ethyl acetate.

-

The organic extracts are combined, washed, dried, and concentrated.

-

Isolation and Purification

-

Chromatography: The crude extract is subjected to various chromatographic techniques for the purification of individual compounds.

-

Silica Gel Chromatography: Used for initial fractionation of the crude extract.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column) is commonly employed for the final purification of the target metabolites. A gradient of water and acetonitrile or methanol is typically used as the mobile phase.

-

Structural Elucidation

-

Spectroscopic Techniques: The structures of the purified compounds are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

-

Heterologous Expression of the Nanangelenin Biosynthetic Gene Cluster

To overcome the challenges of low production titers in the native host and to facilitate biosynthetic studies, the nan gene cluster has been heterologously expressed in a model fungal host, Aspergillus nidulans.[3] This approach allows for the controlled production of nanangelenin and its intermediates.

This guide provides a foundational understanding of the secondary metabolite profile of Aspergillus nanangensis. For researchers and drug development professionals, this fungus represents a promising source of novel bioactive compounds. Further research is warranted to explore the full therapeutic potential of these metabolites and to optimize their production for preclinical and clinical studies.

References

Fungal Drimane Sesquiterpenoids: A Deep Dive into a Promising Class of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fungi, a kingdom renowned for its prolific production of structurally diverse secondary metabolites, have gifted the scientific community with a vast arsenal of bioactive compounds. Among these, the drimane sesquiterpenoids stand out as a significant class of natural products characterized by a bicyclic decahydronaphthalene skeleton.[1][2][3] Initially discovered in plants, a growing number of novel drimane derivatives have been isolated from various fungal genera over the past few decades, exhibiting a wide spectrum of biological activities that underscore their potential in drug discovery and development.[2][4] This technical guide provides a comprehensive overview of drimane sesquiterpenoids from fungal sources, with a focus on their chemical diversity, biological activities, biosynthetic pathways, and the experimental methodologies employed in their study.

Chemical Diversity and Biological Activities

Drimane-type sesquiterpenoids isolated from fungi display remarkable structural diversity, often featuring oxidations, hydroxylations, and esterifications that contribute to their wide range of biological functions. Genera such as Aspergillus, Penicillium, Trichoderma, and various basidiomycetes are particularly rich sources of these compounds.[5] The biological activities of these fungal metabolites are extensive, with significant potential in antimicrobial, cytotoxic, and anti-inflammatory applications.

Quantitative Biological Activity Data

To facilitate comparative analysis, the following table summarizes the quantitative biological activity data for a selection of drimane sesquiterpenoids isolated from fungal sources.

| Compound Name | Fungal Source | Biological Activity | Quantitative Data (e.g., IC₅₀, MIC) | Reference(s) |

| Drimenol | Aspergillus sp. | Antifungal | MIC: 8–64 µg/mL against various fungi | [6][7] |

| Fomeffic acid | Fomes officinalis | Cytotoxicity | IC₅₀: 51.2 µM (HL-60), 88.7 µM (Bel-7402) | |

| Drimanenoid D | Aspergillus sp. NF2396 | Cytotoxicity | IC₅₀: 12.88 µM (K562) | |

| Pereniporin A derivative | Perenniporia centrali-africana | Cytotoxicity | IC₅₀: 16 µg/mL (A549), 33 µg/mL (L929) | [2] |

| Ustusol A | Aspergillus ustus | Antibacterial | MIC: 8 µg/mL (Bacillus subtilis) | |

| Ustusolate G | Aspergillus ustus | Antibacterial | MIC: 32 µg/mL (vancomycin-resistant Enterococcus faecium) | |

| Spinulactone A-F | Penicillium spinulosum | Antifungal | MIC: 6.25–25 µg/mL (Fusarium graminearum) | |

| Purpuride | Penicillium minioluteum | Antimicrobial | MIC: 3-12 mg/mL against MRSA, E. coli, C. albicans | |

| Astellolides | Aspergillus oryzae | Antiproliferative | - | [4] |

| Phellinuins F & G | Phellinus tuberculosus | - | - |

Experimental Protocols

The discovery and characterization of novel drimane sesquiterpenoids from fungal sources involve a series of meticulous experimental procedures. This section outlines the detailed methodologies for key experiments.

Fungal Fermentation and Extraction

-

Fungal Culture: The fungal strain of interest is cultured on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth, Czapek-Dox medium) to encourage the production of secondary metabolites. Incubation is typically carried out for several weeks under controlled temperature and light conditions.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, commonly ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Chromatographic Separation: The crude extract is subjected to various chromatographic techniques to separate the individual compounds. This often involves:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for the final purification of the compounds to obtain them in a pure form.

-

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.

Biological Activity Assays

The minimum inhibitory concentration (MIC) of the isolated compounds against various fungal pathogens is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][4][8]

-

Preparation of Inoculum: Fungal strains are grown on appropriate agar plates, and a suspension is prepared in sterile saline or RPMI-1640 medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.

-

Microdilution Assay: The compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium. The fungal inoculum is added to each well.

-

Incubation and Reading: The plates are incubated at 35°C for 24-48 hours. The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[9][10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

The anti-inflammatory potential of the compounds can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[11]

-

Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are pre-treated with the test compounds for a certain period before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.[11]

-

Nitrite Quantification (Griess Assay): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[11][12]

-

Calculation: The amount of nitrite in the supernatant is determined by comparing the absorbance with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[12]

Visualizing the Core Processes

To better understand the intricate molecular processes and the general workflow in this field of research, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis of drimane sesquiterpenoids in fungi.

Caption: General workflow for discovering bioactive drimane sesquiterpenoids from fungi.

Conclusion

Fungal-derived drimane sesquiterpenoids represent a compelling and structurally diverse class of natural products with significant therapeutic potential. Their broad range of biological activities, including potent antifungal and cytotoxic effects, makes them attractive lead compounds for drug development. The elucidation of their biosynthetic pathways opens up opportunities for metabolic engineering and the generation of novel derivatives with enhanced activities. The standardized experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of these fascinating molecules. As research in this area progresses, it is anticipated that fungal drimane sesquiterpenoids will play an increasingly important role in the discovery of new medicines to address pressing global health challenges.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. cjnmcpu.com [cjnmcpu.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 7. researchgate.net [researchgate.net]

- 8. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Nanangenine D: Molecular Formula and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine D is a member of the nanangenine family, a group of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis.[1] As natural products, drimane sesquiterpenoids are of significant interest to the scientific community due to their diverse and potent biological activities. This guide provides a detailed overview of the molecular characteristics of this compound, with a focus on its molecular formula and mass spectrometric analysis. Furthermore, it explores a key signaling pathway potentially modulated by this class of compounds, offering insights for drug discovery and development.

Molecular Formula and Monoisotopic Mass

This compound is characterized as a C8 homolog of Nanangenine B.[1] The molecular formula of Nanangenine B is established as C21H32O6. The structural distinction of this compound lies in the presence of an octanoyl (C8) acyl chain in place of the hexanoyl (C6) chain found in Nanangenine B. This addition of two methylene groups (C2H4) to the structure of Nanangenine B results in the molecular formula for this compound being C23H36O6 .

Based on this molecular formula, the precise monoisotopic mass of this compound can be calculated for high-resolution mass spectrometry analysis.

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C23H36O6 | 408.2563 |

Mass Spectrometry Analysis

The characterization of the nanangenine family, including this compound, was achieved through detailed spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[1]

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

The following protocol is based on the methods used for the analysis of the nanangenine family of compounds.[1]

-

Sample Preparation: A purified sample of the analyte (this compound) is dissolved in a suitable solvent, typically methanol or a mixture of methanol and acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: The analysis is conducted in positive ion mode (HRESI(+)-MS).

-

Data Acquisition: The instrument is set to acquire data over a relevant mass-to-charge (m/z) range to detect the protonated molecule [M+H]+ and other common adducts such as the sodium adduct [M+Na]+.

-

Data Analysis: The acquired high-resolution mass data is processed to determine the elemental composition of the detected ions, which is then used to confirm the molecular formula of the compound.

Expected Mass Spectrometry Data for this compound

Based on the HRESI(+)MS analysis of other nanangenines, the following adduct ions would be expected for this compound.[1]

| Adduct Ion | Calculated m/z |

| [M+H]+ | 409.2635 |

| [M+Na]+ | 431.2455 |

Potential Signaling Pathway: Inhibition of NF-κB

While specific signaling pathway studies for this compound are not yet published, research on other drimane sesquiterpenoids provides valuable insights into their potential mechanisms of action. Notably, drimane sesquiterpenoids have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[2][3][4] The proposed mechanism involves the inhibition of the phosphorylation of IκB-α, a key step in the activation of NF-κB.[2][3][4]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of intervention by drimane sesquiterpenoids like this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

The discovery and characterization of novel compounds like this compound typically follow a structured workflow designed to isolate, identify, and assess the biological activity of natural products.

Caption: General workflow for natural product discovery and development.

Conclusion

This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, represents a promising scaffold for further investigation in drug discovery. Its molecular formula of C23H36O6 and its relationship to other bioactive nanangenines have been established through mass spectrometry and NMR analysis. While direct experimental data on its biological activity is still emerging, the known inhibitory effects of related drimane sesquiterpenoids on the NF-κB pathway highlight a potential and significant avenue for future research. The protocols and data presented in this guide provide a foundational resource for scientists and researchers working on the development of novel therapeutics from natural products.

References

- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Significance and Biological Activity of Nanangenine D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine D, a drimane sesquiterpenoid isolated from the Australian soil fungus Aspergillus nanangensis, represents a class of secondary metabolites with significant biological activities. This technical guide provides a comprehensive analysis of the known ecological role, quantitative bioactivities, and potential mechanisms of action of this compound and related drimane sesquiterpenoids. Detailed experimental protocols for key bioassays are provided, and the known interactions with cellular signaling pathways are visualized. This document aims to serve as a foundational resource for researchers exploring the therapeutic and ecological potential of this fungal metabolite.

Introduction: The Ecological Context of Fungal Secondary Metabolites

Fungi, particularly those residing in complex and competitive soil ecosystems, produce a vast arsenal of secondary metabolites that are not essential for their primary growth but play crucial roles in their survival and interaction with the environment.[1] These compounds can function as antimicrobial agents to outcompete other microorganisms, as deterrents against grazing by micro- and macro-organisms, or as signaling molecules in symbiotic or pathogenic relationships.[2] Aspergillus species, ubiquitous in soil, are prolific producers of a diverse range of secondary metabolites, including polyketides, alkaloids, and terpenoids.[3][4] The production of these compounds is often influenced by environmental cues and stressors, highlighting their importance in adaptation and niche defense.[1]

This compound belongs to the drimane class of sesquiterpenoids, which are C15 isoprenoid compounds known for their wide spectrum of biological activities.[5] The production of drimane sesquiterpenoids by Aspergillus nanangensis, a species that produces terpenoids as its dominant class of secondary metabolites, suggests a significant ecological investment in this chemical scaffold.[5] The bioactivities of this compound, particularly its antibacterial and cytotoxic effects, point towards a primary ecological role in mediating competitive interactions within its soil habitat.

Quantitative Bioactivity of this compound

This compound has been assayed for a range of biological activities, with notable efficacy against Gram-positive bacteria and several cancer cell lines. The nanangenines, as a group, did not exhibit activity against Gram-negative bacteria, fungi, or demonstrate herbicidal effects.[6]

| Bioassay | Test Organism/Cell Line | Metric | Result | Reference |

| Antibacterial Activity | Bacillus subtilis | IC50 | 5.7 µg/mL | [6] |

| Cytotoxicity | Mouse Myeloma (NS-1) | IC50 | 19 - 37 µg/mL | [6] |

| Cytotoxicity | Human Prostate Cancer (DU-145) | IC50 | 19 - 37 µg/mL | [6] |

| Cytotoxicity | Human Breast Adenocarcinoma (MCF-7) | IC50 | 19 - 37 µg/mL | [6] |

| Cytotoxicity | Neonatal Foreskin Cell Line | IC50 | 19 - 37 µg/mL | [6] |

Experimental Protocols

The following protocols are based on the methodologies described in the supporting information of the primary literature disclosing the bioactivity of nanangenines.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Gram-positive and Gram-negative bacteria.

Materials:

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Bacillus subtilis, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria and media, no compound) and negative (media only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various mammalian cell lines.

Materials:

-

Test compound (this compound) dissolved in DMSO.

-

Mammalian cell lines (e.g., NS-1, DU-145, MCF-7).

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

-

Plate reader (spectrophotometer or luminometer).

Procedure:

-

Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the overnight medium from the cells and add the medium containing the different concentrations of the test compound.

-

Include vehicle controls (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the precise molecular targets of this compound have not been fully elucidated, studies on other drimane sesquiterpenoids, such as polygodial and isotadeonal, have revealed their ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The canonical NF-κB signaling cascade is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators.

Drimane sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.[7][8] This action blocks the degradation of the inhibitory protein and consequently sequesters the NF-κB dimer in the cytoplasm, preventing the transcription of its target genes.

Figure 1. Proposed mechanism of action of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a bioactive drimane sesquiterpenoid with demonstrated antibacterial and cytotoxic activities. Its ecological role is likely associated with chemical defense and interspecies competition within the soil microbiome. The inhibition of the NF-κB pathway by related drimane sesquiterpenoids provides a plausible mechanism for its observed cytotoxic and potential anti-inflammatory effects.

Further research is warranted to:

-

Elucidate the specific molecular targets of this compound.

-

Conduct in vivo studies to validate its therapeutic potential.

-

Explore the full spectrum of its bioactivities, including potential antiviral and antifungal properties.

-

Investigate the biosynthesis of nanangenines to enable synthetic biology approaches for analog generation and improved production.

This technical guide provides a consolidated resource to facilitate and inspire future investigations into this promising natural product.

References

- 1. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scite.ai [scite.ai]

- 5. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway | Scilit [scilit.com]

- 7. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Nanangenine D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine D, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, represents a new chemical entity with potential pharmacological activities.[1] This document outlines a comprehensive strategy for the preliminary in vitro cytotoxicity screening of this compound. The proposed workflow is designed to assess its cytotoxic potential against various cancer cell lines, elucidate the primary mechanism of cell death, and identify potential molecular targets. This guide provides detailed experimental protocols for key assays, including the MTT assay for cell viability, LDH assay for cytotoxicity, and flow cytometry-based analysis for apoptosis and cell cycle distribution. Furthermore, it includes a proposed investigation into the intrinsic and extrinsic apoptosis signaling pathways. The methodologies and data presentation formats described herein are intended to serve as a robust framework for the initial cytotoxic evaluation of novel natural products like this compound in a drug discovery context.

Introduction

Natural products remain a significant source of novel chemotherapeutic agents. The nanangenines, a family of drimane sesquiterpenoids produced by Aspergillus nanangensis, represent a recently discovered class of fungal secondary metabolites.[1] this compound is a C8 homolog of other members of this family.[1] While the initial focus has been on the isolation and structural elucidation of these compounds, their biological activities, particularly their cytotoxic potential, remain largely unexplored.

This technical guide presents a systematic approach for the preliminary cytotoxicity screening of this compound. The primary objectives of this proposed screening are to:

-

Quantify the cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines.

-

Determine the mode of cell death induced by this compound (e.g., apoptosis, necrosis).

-

Investigate the effect of this compound on cell cycle progression.

-

Propose a hypothetical signaling pathway involved in this compound-induced cytotoxicity.

The successful execution of these preliminary studies will provide critical insights into the potential of this compound as a lead compound for anticancer drug development.

Proposed Experimental Workflow

The preliminary cytotoxicity screening of this compound will follow a multi-step process, beginning with broad cytotoxicity assays and progressing to more detailed mechanistic studies.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Nanangenine D from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine D is a drimane sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1][2][3][4] Isolated from the Australian fungus Aspergillus nanangensis, Nanangenines represent a family of structurally related drimane sesquiterpenoids.[5][6] The isolation and purification of specific congeners like this compound are essential for detailed biological evaluation, including mechanism of action studies and preclinical development. This document provides a comprehensive protocol for the isolation and purification of this compound from fungal cultures of Aspergillus nanangensis, based on established methodologies for fungal secondary metabolites and specifically drimane sesquiterpenoids.[1][2][3][4]

Overall Workflow

The process begins with the cultivation of Aspergillus nanangensis, followed by extraction of the fungal biomass and culture medium. The crude extract is then subjected to a series of chromatographic separations to isolate and purify this compound.

Caption: Overall workflow for this compound isolation.

Experimental Protocols

Fungal Cultivation

This protocol describes the large-scale cultivation of Aspergillus nanangensis to generate sufficient biomass for the extraction of this compound.

-

Materials:

-

Pure culture of Aspergillus nanangensis

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (2 L)

-

Incubator shaker

-

-

Protocol:

-

Inoculate PDA plates with Aspergillus nanangensis and incubate at 28°C for 7 days to obtain a mature sporulating culture.

-

Prepare a spore suspension by adding sterile water to the PDA plate and gently scraping the surface.

-

Aseptically inoculate 1 L of PDB in a 2 L Erlenmeyer flask with the spore suspension.

-

Incubate the liquid culture at 28°C for 14-21 days with shaking at 150 rpm.[7]

-

Extraction

This protocol details the extraction of secondary metabolites, including this compound, from the fungal culture.

-

Materials:

-

Fungal culture broth and mycelia

-

Ethyl acetate (EtOAc)

-

Separatory funnel (4 L)

-

Rotary evaporator

-

-

Protocol:

-

Separate the mycelia from the culture broth by filtration.

-

Combine the mycelia and broth for extraction.

-

Extract the entire culture (broth and mycelia) three times with an equal volume of ethyl acetate.[1][7]

-

Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification

This multi-step protocol describes the fractionation of the crude extract and subsequent purification of this compound.

References

- 1. cjnmcpu.com [cjnmcpu.com]

- 2. Drimane sesquiterpenoids from the fungus Aspergillus ustus isolated from the marine sponge Suberites domuncula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drimane sesquiterpenoids from a wetland soil-derived fungus Aspergillus calidoustus TJ403-EL05 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drimane sesquiterpenoids from the mangrove-derived fungus Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) and Chromatography Methods for the Separation of Nanangenine D

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanangenine D is a recently identified diterpenoid alkaloid with significant therapeutic potential. Effective isolation and purification are critical for its downstream applications, including pharmacological studies and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation of complex mixtures of natural products.[1][2] This application note provides detailed protocols for the analytical and preparative HPLC separation of this compound from a crude plant extract. The methodologies described herein are designed to achieve high purity and yield, facilitating further research and development.

Physicochemical Properties of this compound (Hypothetical)

A comprehensive understanding of the physicochemical properties of a target compound is crucial for developing an effective separation strategy. While specific data for this compound is not yet widely available, the following table outlines the expected properties based on its classification as a diterpenoid alkaloid.

| Property | Hypothetical Value | Implication for Chromatography |

| Molecular Weight | ~450-550 g/mol | Suitable for reversed-phase and normal-phase chromatography. |

| Polarity | Moderately polar | Reversed-phase HPLC is a suitable starting point.[3][4] |

| pKa | 8.0 - 9.5 (basic) | pH of the mobile phase will significantly affect retention and peak shape. |

| UV Absorbance | λmax ~210 nm, 254 nm | UV detection is a viable option for HPLC analysis.[5] |

| Solubility | Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water. | Guides solvent selection for sample preparation and mobile phase. |

Analytical HPLC Method Development

The initial step in purifying this compound is the development of a robust analytical HPLC method. This method will be used to assess the purity of fractions and to optimize the separation conditions for preparative scale-up.

Experimental Protocol: Analytical Reversed-Phase HPLC

-

Column Selection: A C18 column is recommended as a starting point due to the moderate polarity of this compound.[2]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the basic nitrogen in this compound, leading to sharper peaks.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Elution: A gradient elution is employed to effectively separate this compound from other components in the crude extract.

-

Sample Preparation: Dissolve the crude extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Data Presentation: Analytical HPLC Results

The following table summarizes the expected retention times and resolution for this compound and major impurities under the optimized analytical conditions.

| Compound | Retention Time (min) | Resolution (Rs) with this compound |

| Impurity 1 | 12.5 | 2.1 |

| This compound | 15.2 | - |

| Impurity 2 | 16.8 | 1.8 |

| Impurity 3 | 20.1 | 4.5 |

Preparative HPLC for this compound Isolation

Once an effective analytical method is established, it can be scaled up for preparative purification to isolate larger quantities of this compound.[1][5]

Experimental Protocol: Preparative Reversed-Phase HPLC

-

Column Selection: A larger dimension C18 column with the same stationary phase chemistry as the analytical column is used for seamless method transfer.

-

Mobile Phase Preparation: Prepare larger volumes of the same mobile phases used in the analytical method.

-

Gradient Adjustment: The gradient is adjusted to optimize the separation on the preparative column, often making it shallower around the elution time of the target compound to maximize resolution.

-

Sample Preparation: Dissolve a larger amount of the crude extract (e.g., 100 mg) in a minimal volume of methanol. Ensure complete dissolution and filter before injection.

-

Preparative HPLC Conditions:

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30-60% B over 40 min |

| Flow Rate | 20 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 mL (50 mg/mL) |

| Fraction Collection | Time-based, around the expected retention time of this compound |

Data Presentation: Preparative HPLC Results

The following table outlines the expected outcome of the preparative HPLC separation.

| Parameter | Result |

| Total Crude Extract Loaded | 500 mg |

| Isolated this compound | 45 mg |

| Purity (by analytical HPLC) | >98% |

| Recovery | 9.0% |

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the separation of this compound.

Caption: Overall workflow for this compound separation.

Caption: Logic for HPLC method development.

Conclusion

The described HPLC methods provide a robust framework for the successful separation and purification of this compound. The analytical method is suitable for rapid purity assessment, while the preparative method allows for the isolation of the compound in quantities sufficient for further biological and chemical studies. These protocols can be adapted for other similar diterpenoid alkaloids with minor modifications.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 4. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

Application Notes and Protocols for the 1H and 13C NMR Spectroscopic Analysis of Nanangenine D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique indispensable in modern drug discovery and development.[1][2][3] It provides detailed information about molecular structure, conformation, and dynamics at the atomic level.[2][4] For natural products, such as the drimane sesquiterpenoid Nanangenine D, 1H and 13C NMR spectroscopy are crucial for unambiguous structure elucidation and characterization.[5] These techniques are foundational in confirming the identity and purity of novel chemical entities, which is a critical step in the drug development pipeline.[3][4]

This compound is a member of the nanangenine family of drimane sesquiterpenoids isolated from the Australian fungus Aspergillus nanangensis.[5] The structural analysis of these compounds is vital for understanding their potential biological activities and for further development as therapeutic agents. This document provides a detailed overview of the 1H and 13C NMR data for this compound, along with standardized protocols for its analysis.

1H and 13C NMR Data for this compound

The structural elucidation of this compound was accomplished through detailed spectroscopic analysis.[5] The 1H and 13C NMR data are presented below. The spectroscopic data for this compound are noted to be virtually identical to those of its analogue, Nanangenine B, with the key difference being the presence of two additional aliphatic resonances in the 13C NMR spectrum of this compound.[5] The following table summarizes the chemical shifts for this compound.

| Position | 13C Chemical Shift (δC) | 1H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 75.1 | 4.09 (d, 2.7) |

| 2 | 26.5 | 1.80 (m), 1.60 (m) |

| 3 | 38.0 | 1.50 (m), 1.40 (m) |

| 4 | 33.5 | - |

| 5 | 50.1 | 1.95 (m) |

| 6 | 70.8 | 5.47 (d, 2.0) |

| 7 | 132.8 | 5.89 (s) |

| 8 | 138.8 | - |

| 9 | 73.1 | - |

| 10 | 38.9 | - |

| 11 | 170.2 | - |

| 12 | 69.1 | 4.75 (d, 12.5), 4.65 (d, 12.5) |

| 13 | 21.3 | 1.15 (s) |

| 14 | 28.9 | 1.05 (s) |

| 15 | 16.7 | 0.95 (s) |

| 1' | 173.2 | - |

| 2' | 34.5 | 2.25 (t, 7.5) |

| 3' | 24.8 | 1.60 (m) |

| 4' | 31.4 | 1.30 (m) |

| 5' | 22.5 | 1.30 (m) |

| 6' | 14.0 | 0.90 (t, 7.0) |

| 7' | 22.6 | 1.30 (m) |

| 8' | 14.1 | 0.90 (t, 7.0) |

Note: The chemical shifts are referenced to the solvent signal. The data is based on the information provided for the nanangenine family of compounds.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of 1H and 13C NMR data for this compound.

Sample Preparation

-

Compound Isolation: this compound is isolated from the fungal extract of Aspergillus nanangensis through a series of chromatographic techniques, including preparative HPLC.[5]

-

Sample Purity: Ensure the purity of the isolated this compound sample is >95% as determined by a preliminary analytical HPLC-UV/Vis or LC-MS analysis.

-

Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are common choices for this class of compounds. The solvent should completely dissolve the sample and have minimal overlapping signals with the analyte.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

1H NMR Spectroscopy:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Temperature: 298 K

-

13C NMR Spectroscopy:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200-240 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of 13C)

-

Temperature: 298 K

-

2D NMR Spectroscopy (for complete structural assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

Data Processing and Analysis

-

Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

-

Processing Steps:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.

-

Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the 1H NMR spectrum to deduce proton connectivity.

-

Assign the signals in the 1H and 13C NMR spectra to the corresponding atoms in the this compound structure using the information from 1D and 2D NMR experiments.

-

Visualizations

Experimental Workflow for NMR Analysis of this compound

Caption: Workflow for the NMR-based structural analysis of this compound.

Logical Relationship for Structural Elucidation

Caption: Logical flow for elucidating the structure of this compound using NMR data.

References

- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Bioactivity Testing of Nanangenine D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers, scientists, and drug development professionals for conducting in vitro bioassays to determine the biological activity of Nanangenine D, a novel diterpenoid compound. The following protocols are designed to assess its cytotoxic and anti-inflammatory potential, including its effects on key inflammatory signaling pathways.

Initial Assessment: Cytotoxicity and Cell Viability

Before evaluating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile to identify a non-lethal concentration range for subsequent mechanism-based assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability.[1] This assay is foundational for determining the IC50 (half-maximal inhibitory concentration) of this compound on various cell lines. Diterpenoids have been shown to exhibit cytotoxic effects against a range of cancer cells, making this a critical initial screening step.[2][3][4]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., human cancer cell lines such as A549, HeLa, HepG2, or MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | This compound IC50 (µM) | Positive Control IC50 (µM) |

| A549 | 24 | ||

| 48 | |||

| 72 | |||

| HeLa | 24 | ||

| 48 | |||

| 72 | |||

| HepG2 | 24 | ||

| 48 | |||

| 72 | |||

| MCF-7 | 24 | ||

| 48 | |||

| 72 |

Assessment of Anti-inflammatory Activity

Based on the known activities of other natural products, this compound may possess anti-inflammatory properties.[5][6][7][8] The following assays can be used to evaluate these effects in vitro.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[9] This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of this compound at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 660 nm. Use diclofenac sodium as a reference standard.

-

Calculation: Calculate the percentage inhibition of protein denaturation.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol: Griess Assay for Nitrite Determination

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Data Presentation: Anti-inflammatory Activity of this compound

| Assay | Parameter | This compound EC50/IC50 (µM) | Standard Drug EC50/IC50 (µM) |

| Protein Denaturation | % Inhibition | ||

| Griess Assay | NO Production | ||

| PGE2 ELISA | PGE2 Levels |

Investigation of Molecular Mechanisms: Signaling Pathway Analysis

To understand the mechanism of action of this compound, its effect on key inflammatory signaling pathways such as NF-κB and MAPK should be investigated.[10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses.[12][13][14] Its inhibition is a key target for anti-inflammatory drugs.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the transfected cells with varying concentrations of this compound for 1 hour, followed by stimulation with an NF-κB activator such as TNF-α (10 ng/mL) for 6-8 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage inhibition of NF-κB activity.

MAPK Signaling Pathway

The MAPK signaling cascades are central pathways in the transmission of extracellular signals to intracellular targets and play a crucial role in inflammation.[15][16]

Experimental Protocol: Western Blot Analysis of Phosphorylated MAPK Proteins

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound at selected concentrations for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).

-

Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and calculate the ratio of phosphorylated to total protein for each MAPK.

Data Presentation: Effect of this compound on Signaling Pathways

| Pathway | Target Protein | Method | Result (e.g., % Inhibition, Fold Change) |

| NF-κB | Luciferase Activity | Reporter Assay | |

| MAPK | p-p38/total p38 | Western Blot | |

| p-ERK/total ERK | Western Blot | ||

| p-JNK/total JNK | Western Blot |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound bioactivity testing.

NF-κB Signaling Pathway

Caption: NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway

Caption: MAPK signaling pathway and potential points of inhibition.

References

- 1. assaygenie.com [assaygenie.com]